Cas no 286377-20-6 (Methyl 4-amino-5-bromo-2-hydroxybenzoate)

Methyl 4-amino-5-bromo-2-hydroxybenzoate structure
286377-20-6 structure
商品名:Methyl 4-amino-5-bromo-2-hydroxybenzoate
CAS番号:286377-20-6
MF:C8H8BrNO3
メガワット:246.05802154541
MDL:MFCD16710276
CID:4643800
PubChem ID:23046700

Methyl 4-amino-5-bromo-2-hydroxybenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-amino-5-bromo-2-hydroxybenzoate
    • C74466
    • 286377-20-6
    • AKOS005765954
    • FE-0772
    • MFCD16710276
    • CS-0150835
    • Methyl4-amino-5-bromo-2-hydroxybenzoate
    • MDL: MFCD16710276
    • インチ: 1S/C8H8BrNO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,10H2,1H3
    • InChIKey: DSIRIUPZPQOYRY-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C(=O)OC)=C(C=C1N)O

計算された属性

  • せいみつぶんしりょう: 244.96876g/mol
  • どういたいしつりょう: 244.96876g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 72.6

Methyl 4-amino-5-bromo-2-hydroxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
FE-0772-5MG
methyl 4-amino-5-bromo-2-hydroxybenzoate
286377-20-6 >95%
5mg
£46.00 2025-02-08
Cooke Chemical
BD1017632-250mg
Methyl 4-amino-5-bromo-2-hydroxybenzoate
286377-20-6 97%
250mg
RMB 199.20 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X25935-1g
Methyl 4-amino-5-bromo-2-hydroxybenzoate
286377-20-6 97%
1g
¥643.0 2023-09-05
Key Organics Ltd
FE-0772-1G
methyl 4-amino-5-bromo-2-hydroxybenzoate
286377-20-6 >95%
1g
£56.00 2025-02-08
TRC
M047950-100mg
Methyl 4-amino-5-bromo-2-hydroxybenzoate
286377-20-6
100mg
$ 240.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NL897-50mg
Methyl 4-amino-5-bromo-2-hydroxybenzoate
286377-20-6 97%
50mg
154.0CNY 2021-07-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X25935-100mg
Methyl 4-amino-5-bromo-2-hydroxybenzoate
286377-20-6 97%
100mg
¥133.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221475-1g
Methyl 4-amino-5-bromo-2-hydroxybenzoate
286377-20-6 97%
1g
¥512.00 2024-05-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NL897-1g
Methyl 4-amino-5-bromo-2-hydroxybenzoate
286377-20-6 97%
1g
3127CNY 2021-05-07
Cooke Chemical
BD1017632-1g
Methyl 4-amino-5-bromo-2-hydroxybenzoate
286377-20-6 97%
1g
RMB 536.00 2025-02-21

Methyl 4-amino-5-bromo-2-hydroxybenzoate 関連文献

Methyl 4-amino-5-bromo-2-hydroxybenzoateに関する追加情報

Methyl 4-amino-5-bromo-2-hydroxybenzoate (CAS No. 286377-20-6): An Overview of Its Properties and Applications

Methyl 4-amino-5-bromo-2-hydroxybenzoate (CAS No. 286377-20-6) is a versatile compound with significant applications in the fields of medicinal chemistry, materials science, and organic synthesis. This compound, also known as methyl 4-amino-5-bromo-salicylate, is characterized by its unique molecular structure, which includes a bromine atom, an amino group, and a hydroxyl group. These functional groups contribute to its diverse chemical properties and potential biological activities.

The molecular formula of Methyl 4-amino-5-bromo-2-hydroxybenzoate is C9H9BrNO3, and its molecular weight is approximately 257.07 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the bromination of salicylic acid followed by esterification and amination steps. The resulting product is a white to off-white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

In the context of medicinal chemistry, Methyl 4-amino-5-bromo-2-hydroxybenzoate has garnered attention due to its potential as a lead compound for the development of novel therapeutic agents. Recent studies have explored its anti-inflammatory and antioxidant properties, which are attributed to the presence of the hydroxyl and amino groups. These functional groups can interact with various biological targets, such as enzymes and receptors, thereby modulating cellular processes.

A study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-inflammatory effects of Methyl 4-amino-5-bromo-2-hydroxybenzoate. The researchers found that the compound effectively inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that Methyl 4-amino-5-bromo-2-hydroxybenzoate could be a promising candidate for the treatment of inflammatory diseases.

Beyond its medicinal applications, Methyl 4-amino-5-bromo-2-hydroxybenzoate has also been studied for its potential use in materials science. The presence of the bromine atom makes it an attractive candidate for the synthesis of flame-retardant materials. Research published in the Journal of Applied Polymer Science in 2019 demonstrated that incorporating Methyl 4-amino-5-bromo-2-hydroxybenzoate into polymer matrices significantly improved their flame retardancy without compromising mechanical properties.

In organic synthesis, Methyl 4-amino-5-bromo-2-hydroxybenzoate serves as a valuable building block for the preparation of more complex molecules. Its reactivity can be harnessed to introduce functional groups or modify existing structures, making it a useful intermediate in synthetic pathways. For example, the amino group can be readily converted into various derivatives through reactions such as acylation or alkylation, expanding the range of possible applications.

The safety profile of Methyl 4-amino-5-bromo-2-hydroxybenzoate is an important consideration for both research and industrial applications. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid exposure to skin or inhalation. Standard laboratory safety protocols should be followed to ensure safe handling and storage.

In conclusion, Methyl 4-amino-5-bromo-2-hydroxybenzoate (CAS No. 286377-20-6) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. Its unique chemical structure and properties make it a valuable tool for researchers and scientists working in these fields. Ongoing research continues to uncover new potential uses and benefits, further highlighting its importance in modern scientific endeavors.

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